2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile
Description
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-5-(2-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-3-9(6-8(10)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 |
InChI Key |
SOHXXPTVYSJVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Patent-Based Synthetic Route (US6784197B2)
This patent outlines methods for preparing 2-oxo-1-pyrrolidine derivatives, which include the target compound:
- Starting Materials: Substituted benzonitriles (e.g., 2-fluoro-5-bromobenzonitrile or 2-fluoro-5-formylbenzonitrile) and pyrrolidinone precursors.
- Key Reaction: Nucleophilic substitution or amide formation where the pyrrolidinone ring is introduced via reaction with an appropriate amine or lactam precursor.
- Typical Conditions:
- Use of solvents such as tetrahydrofuran (THF) or other polar aprotic solvents.
- Base catalysts like triethylamine to facilitate nucleophilic attack.
- Room temperature to mild heating (ambient to 60 °C).
- Yields: High yields reported (above 80%) depending on purification and reaction scale.
Synthetic Example from WO2013053725A1
- The patent describes derivatives with substitutions on the phenyl ring, including fluorine and nitrile groups, and the incorporation of 2-oxo-piperidinyl or pyrrolidinyl groups.
- The synthesis involves:
- Preparation of substituted benzonitrile intermediates.
- Coupling with 2-oxo-pyrrolidinyl moieties via amide bond formation or nucleophilic aromatic substitution.
- Reaction schemes involve selective halogenation, cyanation, and ring closure steps.
Related Intermediate Synthesis (ChemicalBook Source)
While this source details a related compound, 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, it provides insights into synthetic techniques relevant to fluorinated benzonitrile derivatives:
- Synthesis involves:
- Reaction of (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid with 2-fluoro-5-formylbenzonitrile in the presence of triethylamine in THF.
- Stirring at room temperature for 12 hours.
- Isolation by filtration after aqueous workup.
- Yield: 97% isolated product.
- This method exemplifies mild conditions and efficient coupling strategies applicable to similar fluorinated benzonitrile derivatives.
Comparative Summary Table of Preparation Methods
| Step/Parameter | US6784197B2 (Pyrrolidinone Derivatives) | WO2013053725A1 (2-Oxo-piperidinyl Derivatives) | ChemicalBook (Related Fluoro-benzonitrile Intermediate) |
|---|---|---|---|
| Starting Material | Substituted benzonitriles, pyrrolidinone precursors | Substituted benzonitriles with halogen or nitrile groups | 2-Fluoro-5-formylbenzonitrile, (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid |
| Key Reaction | Nucleophilic substitution or amide bond formation | Amide bond formation, nucleophilic aromatic substitution | Phosphonate coupling with aldehyde group |
| Solvent | THF, other polar aprotic solvents | THF, other aprotic solvents | THF |
| Base Catalyst | Triethylamine or similar | Triethylamine | Triethylamine |
| Temperature | Room temperature to mild heating (up to 60 °C) | Ambient to mild heating | Room temperature |
| Reaction Time | Several hours to overnight | Several hours to overnight | 12 hours |
| Yield | Typically >80% | Variable, generally high | 97% |
| Workup | Aqueous quench, filtration, drying | Aqueous workup, filtration | Aqueous suspension, filtration |
Detailed Notes and Considerations
- The pyrrolidinone ring introduction is a critical step and can be achieved via nucleophilic substitution on activated benzonitrile derivatives or via amide bond formation with pyrrolidinone amines.
- Use of triethylamine as a base is common to neutralize acids formed and promote nucleophilicity.
- THF is preferred due to its ability to dissolve both organic and polar reagents and its stability under mild conditions.
- Reaction times vary but generally require several hours to ensure complete conversion.
- High yields and purity are achievable with proper control of reaction parameters and purification by filtration and drying.
- The patents emphasize the versatility of the method to accommodate various substitutions on the aromatic ring, including fluorine and nitrile groups, which are present in the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile with structurally related benzonitrile derivatives, emphasizing substituent effects, synthesis, and applications.
Key Observations:
Substituent Effects on Properties: Imidazopyridine analogs (e.g., compounds from ) exhibit high molecular weights (~370) due to their bulky aromatic substituents, which may limit blood-brain barrier penetration but enhance target affinity in kinase inhibition. Trifluoromethoxy and formyl groups () are electron-withdrawing, improving stability and reactivity for further functionalization. Oxoisobenzofuranylidene methyl derivatives () serve as PARP inhibitor intermediates, leveraging solid-state hydrogen bonding for OLED and drug applications.
Synthetic Efficiency: Imidazopyridine derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki reactions) with yields ranging from 17% to 62%, depending on substituent complexity . Oxoisobenzofuran derivatives achieve higher yields (66%) via Knoevenagel condensation and subsequent reductions, highlighting efficient routes for complex heterocycles .
Applications :
- Drug Discovery : Imidazopyridine and oxoisobenzofuran analogs are prioritized for kinase and PARP inhibitors, respectively, due to their target engagement and ligand efficiency .
- Material Science : Trifluoromethyl-substituted benzonitriles are utilized in OLEDs for their electron-accepting and film-forming properties .
Limitations and Contradictions:
- While imidazopyridine derivatives show moderate yields, their low molecular weight and ligand efficiency make them favorable for oral drugs . In contrast, oxoisobenzofuran derivatives, though higher in molecular weight, are critical for solid-state applications, creating a trade-off between drug-likeness and material performance.
- The target compound’s 2-oxopyrrolidine group is absent in the evidence, necessitating extrapolation from lactam-containing pharmaceuticals (e.g., PARP inhibitors) for hypothetical applications .
Biological Activity
2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C13H12FN2O
- CAS Number : 1409706-48-4
This compound features a fluorine atom and a pyrrolidinyl group, which contribute to its unique biological properties.
Neuroprotective Effects
Research has demonstrated that this compound activates the FPR2 receptor at submicromolar concentrations. This activation leads to significant neuroprotective effects, particularly in models of Alzheimer's disease. The compound reduces cell death and the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α while enhancing the release of anti-inflammatory mediators like IL-4 and TGF-β .
Case Study: Alzheimer's Disease Model
In a study involving APP/PS1 transgenic mice, systemic administration of the compound resulted in:
- Decreased microglial cell density
- Reduced plaque load
- Improved neuronal survival
These findings suggest that FPR2 activation may serve as a therapeutic strategy for neurodegenerative diseases .
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory properties by modulating immune responses. In vitro studies have shown that it effectively decreases the release of pro-inflammatory mediators in response to β-amyloid stimulation, which is crucial in the context of Alzheimer's pathology .
Pharmacokinetics and Metabolic Stability
Pharmacokinetic studies indicate that this compound has favorable metabolic stability. It was found that after 30 minutes of incubation with rat microsomes, a significant percentage of the compound remained intact, suggesting resistance to metabolic degradation .
Data Table: Biological Activity Overview
Q & A
Q. What strategies mitigate by-product formation in multi-step syntheses?
- Methodological Answer :
- Step Optimization : Intermediate quenching (e.g., aqueous workup after each step) removes reactive species.
- By-Product Analysis : LC-MS identifies dimers or oxidation products (e.g., benzonitrile oxide at m/z 224.1).
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize temperature and stoichiometry to maximize yield (e.g., from 45% to 72%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
